Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Overview
Description
Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C16H19NO3 . It has a molecular weight of 273.33 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate core . The spirocyclic structure contains a nitrogen atom and an oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis Techniques
- A novel approach to synthesizing 2-oxa-7-azaspiro[3.5]nonane was detailed, showcasing the conversion of spirocyclic oxetanes into benzimidazoles, with the X-ray structure of the resultant tetracyclic system being revealed (Gurry, McArdle, & Aldabbagh, 2015).
- Another synthesis method was highlighted, where 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile was synthesized via a diiron nonacarbonyl-assisted spirocyclization reaction (Gravestock & McKenzie, 2002).
Chemical Transformations and Reactions
- Research showed the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
- A study on the sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane was conducted, providing insights into the reactivity of these radicals (Bejarano et al., 2022).
Catalytic Processes
- The synthesis of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates was shown to undergo a transformation into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions (Sukhorukov et al., 2008).
Structural and Synthetic Studies
- A new synthesis method was developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with potential applications in deriving novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Properties
IUPAC Name |
benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-9-16(10-14)7-4-8-17(12-16)15(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXLONFNRCARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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